Product packaging for 2-biphenyl-(2'-methoxy)acetic acid(Cat. No.:CAS No. 182355-39-1)

2-biphenyl-(2'-methoxy)acetic acid

Cat. No.: B061613
CAS No.: 182355-39-1
M. Wt: 242.27 g/mol
InChI Key: JRXHBMKIJWVBBN-UHFFFAOYSA-N
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Description

Contextualization of Biphenylacetic Acid Derivatives within Contemporary Organic Chemistry Research

Biphenylacetic acid derivatives represent a significant class of compounds in modern organic chemistry, primarily due to their established and potential applications in medicinal chemistry. mdpi.com Many compounds featuring this scaffold have been investigated for their anti-inflammatory properties. caymanchem.comnih.govchemicalbook.comnih.gov The biphenyl (B1667301) moiety can interact with biological targets through hydrophobic and pi-stacking interactions, while the acetic acid group can participate in hydrogen bonding and salt bridge formation.

The versatility of the biphenylacetic acid scaffold allows for a wide range of structural modifications. Researchers can introduce various substituents onto the phenyl rings to fine-tune the compound's properties, such as its solubility, metabolic stability, and binding affinity for specific enzymes or receptors. This modularity makes biphenylacetic acid derivatives attractive candidates for the development of new therapeutic agents.

Historical Development and Significance of Methoxy-Substituted Biphenyl Scaffolds in Academic Inquiry

The synthesis of biphenyl compounds has a long history, with early methods dating back to the 19th century. nih.gov The Ullmann reaction, developed in the early 20th century, was a significant advancement for the synthesis of biphenyls, including those with substituents. nih.gov Over the years, more efficient and versatile methods, such as the Suzuki-Miyaura cross-coupling reaction, have become the standard for constructing the biphenyl core. nih.gov

The introduction of methoxy (B1213986) groups onto the biphenyl scaffold has been a recurring theme in chemical research. The methoxy group, while seemingly simple, can profoundly impact a molecule's conformation and biological activity. tandfonline.comnih.govyoutube.comresearchgate.netdrughunter.com In medicinal chemistry, it is often used to explore the steric and electronic requirements of a binding pocket and can influence a compound's metabolic profile. tandfonline.comnih.govresearchgate.net Historically, the study of methoxy-substituted biphenyls has contributed to a deeper understanding of atropisomerism, a type of stereoisomerism arising from restricted rotation around a single bond. The presence of substituents in the ortho positions of the biphenyl linkage, such as a methoxy group, can create a significant energy barrier to rotation, leading to the existence of stable, separable rotational isomers.

While specific research on 2-biphenyl-(2'-methoxy)acetic acid is not extensively documented in publicly available literature, its structural motifs are deeply rooted in the historical and ongoing development of organic and medicinal chemistry. The foundational knowledge gained from the study of biphenylacetic acids and methoxy-substituted biphenyls provides a strong basis for understanding the potential properties and applications of this particular compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B061613 2-biphenyl-(2'-methoxy)acetic acid CAS No. 182355-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXHBMKIJWVBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374837
Record name (2'-Methoxy[1,1'-biphenyl]-2-yl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80374837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182355-39-1
Record name (2'-Methoxy[1,1'-biphenyl]-2-yl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80374837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182355-39-1
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Chemical Reactivity and Transformation Mechanisms of Biphenylacetic Acid Structures

Oxidative and Reductive Transformations of the Biphenyl (B1667301) Core and its Functional Groups

The biphenyl core and its functional groups in 2-biphenyl-(2'-methoxy)acetic acid can undergo a range of oxidative and reductive transformations, although specific studies on this exact molecule are not extensively documented. However, by examining the reactivity of related structures, its expected behavior can be inferred.

Oxidative Transformations: The biphenyl system is generally stable to oxidation. However, under forcing conditions, oxidative degradation of the aromatic rings can occur. More susceptible to oxidation is the acetic acid side chain, which could potentially undergo oxidative decarboxylation. The methoxy (B1213986) group is also a site of potential oxidative cleavage to yield a phenolic derivative, though this typically requires specific reagents.

Reductive Transformations: The carboxylic acid group can be reduced to the corresponding alcohol, 2-(2'-methoxybiphenyl-2-yl)ethanol. A common method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Alternatively, the reduction of biphenyl-2-carboxylic acid to 2-methylbiphenyl (B165360) has been achieved using trichlorosilane (B8805176) and tri-n-propylamine, suggesting a similar transformation could be applied to the acetic acid moiety of the title compound to yield 2-ethyl-2'-methoxybiphenyl. organicchemistrytutor.com Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can also be used to reduce the carboxylic acid, although this may also lead to the reduction of the aromatic rings under more vigorous conditions.

Study of Reactions Involving the Acetic Acid Moiety

The acetic acid group is a primary site for a variety of chemical transformations, including esterification and amide bond formation.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. pressbooks.pub For sterically hindered carboxylic acids, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the reaction. pressbooks.pub

Amide Formation: The formation of amides from this compound can be achieved by reacting the carboxylic acid with an amine. This reaction often requires the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., DCC, EDC) or phosphonium- or uronium-based reagents (e.g., BOP, HATU).

Decarboxylation: While aromatic carboxylic acids can be decarboxylated, this process typically requires high temperatures and often the presence of a catalyst. For instance, the decarboxylation of aromatic acids has been achieved using bimetallic nanoparticles on supported ionic liquid phases.

Electrophilic Aromatic Substitution Patterns on the Biphenyl System

The directing effects of the substituents on the biphenyl rings play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. The two main substituents to consider are the methoxy group (-OCH₃) on one ring and the acetic acid moiety (-CH₂COOH) on the other.

The methoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comunizin.org The acetic acid group, specifically the carboxymethyl group, is generally considered to be a weakly deactivating, meta-directing group due to the inductive electron-withdrawing effect of the carbonyl group. unizin.org

In this compound, the two rings are electronically distinct. The ring bearing the methoxy group is significantly more activated towards electrophilic attack than the ring bearing the acetic acid moiety. Therefore, electrophilic substitution is expected to occur predominantly on the methoxy-substituted ring, at the positions ortho and para to the methoxy group. The para position is generally favored due to reduced steric hindrance compared to the ortho positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst like aluminum chloride.

Investigations into Ring Functionalization of the Biphenyl Scaffold

Beyond electrophilic aromatic substitution, the biphenyl scaffold can be functionalized through various other methods. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and further elaborating the biphenyl structure. For instance, if a bromo or iodo substituent were introduced onto one of the rings via halogenation, it could then participate in a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group.

Direct C-H functionalization is an emerging area that allows for the introduction of new functional groups without the need for pre-functionalized starting materials. While specific examples for this compound are scarce, research on related biphenyl systems demonstrates the potential for such transformations.

Mechanistic Investigations in Catalysis and Chemical Reactions Involving Biphenyl Moieties

Elucidation of Palladium-Catalyzed C-H Activation Mechanisms

Palladium-catalyzed C-H activation is a powerful tool for forming carbon-carbon bonds, providing a direct route to biphenyls and their derivatives. nih.gov The precise mechanism of C-H bond cleavage is highly dependent on the substrate, ligands, and reaction conditions, with several pathways having been proposed and studied. youtube.com

A prevalent mechanism for C-H activation, especially with higher-valent, late transition metals like Palladium(II), is the Concerted Metalation-Deprotonation (CMD) pathway. wikipedia.org This mechanism avoids the formation of a formal metal-hydride intermediate. Instead, it proceeds through a single, cyclic transition state where the C-H bond is cleaved and the new carbon-metal bond is formed simultaneously. wikipedia.org A base, often a carboxylate ligand like acetate (B1210297), is intimately involved, accepting the proton from the C-H bond as it is broken. wikipedia.org

The CMD mechanism is favored in many systems due to its lower activation energy compared to alternatives like oxidative addition. wikipedia.org Computational and experimental studies have provided substantial evidence for this pathway in the C-H activation of a wide range of aryl, alkenyl, and alkyl bonds. wikipedia.orgresearchgate.net The efficiency of the CMD process is influenced by the nature of the assisting base and the electronic properties of the palladium catalyst. nih.gov

An alternative to the CMD pathway is a mechanism analogous to classical electrophilic aromatic substitution (SEAr). In this pathway, the palladium center acts as an electrophile, attacking the electron-rich aromatic ring. This mechanism is particularly relevant for arenes with electron-donating substituents, which activate the ring towards electrophilic attack. The reaction proceeds through a Wheland-type intermediate, a cationic species that then loses a proton to restore aromaticity and form the aryl-palladium intermediate.

Unlike the CMD pathway, which is facilitated by a base, the SEAr mechanism is often promoted by highly electrophilic, cationic palladium species. These can be generated using strong acids or silver salts that abstract anionic ligands from the palladium center. The choice between a CMD and an SEAr mechanism can therefore be influenced by the electronic nature of the arene substrate and the additives used in the catalytic system.

Additives play a crucial role in directing the mechanism and efficiency of palladium-catalyzed C-H activation.

Acetate Ligands: Acetate (OAc⁻) is one of the most common and effective ligands and bases used in these reactions. In the context of the CMD mechanism, the acetate ligand, coordinated to the palladium center, acts as an internal base. nih.gov It facilitates the deprotonation of the C-H bond through a six-membered cyclometalation transition state. This intramolecular assistance significantly lowers the activation barrier for C-H cleavage. nih.gov The bifunctional nature of ligands that can both bind to the metal and act as a proton acceptor is a key concept in designing efficient C-H functionalization catalysts. youtube.com

Kinetics and Thermodynamics of Biphenyl-Forming Reactions

The kinetics and thermodynamics of C-H activation are critical factors that determine the feasibility and rate of biphenyl-forming reactions. Detailed studies, often combining experimental rate measurements with computational modeling, have shed light on these aspects.

Kinetic studies on rhodium-catalyzed C-H activation, a process analogous to palladium catalysis, have shown a direct correlation between the pKₐ of the carboxylate base used and the observed reaction rate for the CMD mechanism. acs.org This supports the role of the carboxylate as a proton acceptor in the rate-determining step. As shown in the table below, the reaction rate increases with the basicity of the carboxylate up to a certain point, after which other factors may become rate-limiting. acs.org The reaction kinetics are often first-order with respect to the concentration of the active metal species. acs.org

Table 1: Effect of Carboxylate Additive on the Rate of a Model C-H Activation Reaction. acs.org
Carboxylate SaltpKa of Conjugate AcidObserved Rate Constant (k_obs, 10⁻⁴ s⁻¹)
Pivalate5.031.80
Acetate4.762.28
Propionate4.872.13
Benzoate4.201.45
p-Nitrobenzoate3.440.45

This interactive table summarizes kinetic data for a model C-H activation reaction, illustrating the dependence of the reaction rate on the basicity of the carboxylate additive.

Mechanistic Insights into Asymmetric Catalysis Utilizing Biphenyl-Based Ligands

The inherent chirality of certain substituted biphenyls, arising from restricted rotation around the aryl-aryl single bond (atropisomerism), makes them excellent scaffolds for chiral ligands in asymmetric catalysis. rsc.orgsnnu.edu.cn Biphenyl-based diphosphine ligands, such as MeO-BIPHEP, SYNPHOS, and DIFLUORPHOS, have been successfully employed in highly enantioselective reactions, particularly in the asymmetric hydrogenation of prochiral olefins and ketones. pnas.orgpnas.orgnih.gov

The mechanism of stereoinduction relies on the fixed, C₂-symmetric chiral environment created by the ligand around the metal center. The bulky substituents on the phosphine (B1218219) groups and the specific dihedral angle of the biphenyl (B1667301) backbone dictate the precise geometry of the substrate's approach to the catalyst. This controls the facial selectivity of the subsequent chemical transformation, leading to the preferential formation of one enantiomer over the other.

The electronic properties of the biphenyl ligand are as important as its steric profile. Electron-donating groups on the ligand can increase the catalytic activity, while electron-withdrawing groups can influence enantioselectivity. pnas.orgpnas.org The interplay between the stereoelectronic features of the ligand and the substrate is crucial for achieving high enantiomeric excess (ee). pnas.orgpnas.org As illustrated in the table below, different biphenyl ligands can exhibit complementary behavior, with the optimal ligand being highly dependent on the specific substrate being transformed. pnas.orgpnas.orgnih.gov

Table 2: Enantioselectivity (% ee) in the Asymmetric Hydrogenation of Various Ketones Using Ru(II) Catalysts with Different Atropisomeric Biphenyl Diphosphine Ligands. pnas.orgpnas.orgnih.gov
Substrate (Ketone)Product (Alcohol)BINAPMeO-BIPHEPSYNPHOSDIFLUORPHOS
Methyl acetoacetateMethyl 3-hydroxybutyrate98999997
Ethyl 4-chloroacetoacetateEthyl 4-chloro-3-hydroxybutanoate90827497
Hydroxyacetone1,2-Propanediol86979697
Ethyl 3-oxo-4,4,4-trifluorobutanoateEthyl 3-hydroxy-4,4,4-trifluorobutanoate57486381

This interactive table compares the performance of several chiral biphenyl ligands in the asymmetric hydrogenation of various ketones, highlighting how ligand structure impacts enantioselectivity.

Spectroscopic and Computational Characterization Methodologies

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for confirming the molecular structure, determining molecular weight, and identifying the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the mapping of the molecule's carbon-hydrogen framework and providing insights into its conformational dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-biphenyl-(2'-methoxy)acetic acid is predicted to show distinct signals corresponding to the protons on the two phenyl rings, the methoxy (B1213986) group, and the methylene (B1212753) group of the acetic acid side chain. The aromatic region (typically 6.8-7.5 ppm) would be complex due to the coupling between adjacent protons on both rings. The protons on the methoxy-substituted ring would be influenced by the electron-donating nature of the -OCH₃ group, while the protons on the other ring would resemble those of a phenylacetic acid moiety. The methoxy group itself would appear as a sharp singlet around 3.8 ppm, and the methylene protons (—CH₂—) of the acetic acid group would present as a singlet around 3.6 ppm. rsc.org The carboxylic acid proton is expected to be a broad singlet at a higher chemical shift (>10 ppm), though its observation can depend on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. Key predicted signals include the carbonyl carbon of the carboxylic acid (~177-178 ppm) and the methylene carbon (~41 ppm). rsc.org The spectrum would also display signals for the twelve aromatic carbons. The carbon atom attached to the methoxy group (C-2') is expected around 156-158 ppm, while the carbon bearing the acetic acid substituent (C-2) would be shifted downfield. The methoxy carbon itself would appear around 55 ppm. nih.gov

Conformational Analysis: The presence of the ortho-methoxy group introduces significant steric hindrance, which restricts the free rotation around the C-C single bond connecting the two phenyl rings. This phenomenon, known as atropisomerism, can lead to the existence of stable, non-interconverting rotational isomers. Dynamic NMR (DNMR) studies on similar ortho-substituted biphenyls have been used to determine the energy barriers for this rotation. researchgate.net For this compound, the rotational barrier would be influenced by the steric bulk of the methoxy group, leading to a non-planar ground-state conformation. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

This table is generated based on data from analogous compounds: 2-methoxybiphenyl (B167064) and phenylacetic acid. rsc.orgnih.govbmrb.io

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad s)~177
Methylene (-CH₂-)~3.6 (s)~41
Methoxy (-OCH₃)~3.8 (s)~55
Aromatic Protons (Ar-H)6.8 - 7.5 (m)-
Aromatic Carbons (Ar-C)-110 - 140
Aromatic Carbon (C-O)-~157

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule.

For this compound (C₁₅H₁₄O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The primary fragmentation pathway is anticipated to involve the cleavage of the bond between the phenyl ring and the acetic acid moiety. A characteristic and often prominent peak would result from the loss of the carboxymethyl radical (•CH₂COOH) or the carboxylic acid group (•COOH), leading to significant fragment ions.

A key fragmentation pattern observed in phenylacetic acid derivatives is the loss of the carboxyl group (45 Da), followed by rearrangement to form a stable tropylium (B1234903) cation at m/z 91. chegg.comlibretexts.org In this molecule, cleavage of the C-C bond alpha to the ring would lead to the formation of a [M-45]⁺ fragment corresponding to the 2-methoxybiphenyl cation. Further fragmentation of the 2-methoxybiphenyl fragment would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion, or the loss of formaldehyde (B43269) (CH₂O). nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

This table is generated based on established fragmentation patterns of phenylacetic acids and methoxy-substituted biphenyls. chegg.comlibretexts.orgnih.gov

m/z Value Proposed Fragment Structure Description of Loss
242[C₁₅H₁₄O₃]⁺Molecular Ion (M⁺)
197[C₁₄H₁₃O]⁺Loss of •COOH (45 Da)
183[C₁₃H₁₁O]⁺Loss of •CH₂COOH (59 Da)
168[C₁₂H₈O]⁺Loss of •CH₃ from [M-COOH]⁺ fragment
91[C₇H₇]⁺Tropylium ion (from cleavage of the unsubstituted ring)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the different functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.

Carboxylic Acid: A very broad O-H stretching band would be prominent in the range of 2500-3300 cm⁻¹. A sharp and strong C=O (carbonyl) stretching absorption would appear around 1700-1725 cm⁻¹. nih.govnist.gov

Aromatic Rings: C-H stretching vibrations for the sp² hybridized carbons of the phenyl rings would be observed just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aromatic C=C in-ring stretching vibrations would cause several peaks in the 1450-1600 cm⁻¹ region.

Methoxy Group: The C-O-C stretching of the ether linkage would produce a strong, characteristic band in the region of 1230-1270 cm⁻¹ (for aryl ethers) and another around 1020-1050 cm⁻¹. nih.gov The C-H stretching of the methyl group would be found around 2850-2960 cm⁻¹.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

This table is generated based on IR data for phenylacetic acid, 2-methoxybiphenyl, and general functional group correlations. nih.govnih.govnist.gov

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretchCarboxylic Acid2500 - 3300Broad, Strong
C-H stretch (aromatic)Phenyl Rings3010 - 3100Medium
C-H stretch (aliphatic)-CH₂- and -OCH₃2850 - 2960Medium
C=O stretchCarboxylic Acid1700 - 1725Sharp, Strong
C=C stretch (aromatic)Phenyl Rings1450 - 1600Medium-Strong
C-O stretchAryl Ether1230 - 1270Strong

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide deep insights into the molecular geometry, electronic properties, and dynamic behavior of molecules, complementing experimental data.

Electronic Structure Calculations for Reactivity and Stability Predictions

Electronic structure calculations, often employing Density Functional Theory (DFT), are used to model the distribution of electrons within a molecule and to predict its reactivity and stability. chemrxiv.org For this compound, these calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Substituents on the biphenyl (B1667301) rings significantly influence the electronic structure. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group would create a polarized electronic landscape. Calculations of the molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. nih.gov For instance, the oxygen atoms of the methoxy and carbonyl groups would be regions of high negative potential, while the acidic proton would be a site of high positive potential.

Conformational Analysis and Molecular Dynamics Simulations of Biphenyl Systems

The conformation of biphenyl systems is largely defined by the torsional or dihedral angle between the planes of the two phenyl rings. In unsubstituted biphenyl, this angle is about 44° in the gas phase, representing a balance between steric repulsion of the ortho-hydrogens and π-conjugation that favors planarity. utah.edu The introduction of an ortho-substituent, such as the methoxy group in this compound, drastically alters this balance. nih.gov

Conformational Analysis: Computational conformational searches and potential energy surface scans can predict the most stable dihedral angle and the energy barrier to rotation around the central C-C bond. rsc.org For this compound, the steric clash between the ortho-methoxy group and the ortho-hydrogen on the adjacent ring would lead to a larger equilibrium dihedral angle compared to unsubstituted biphenyl and a higher rotational barrier. researchgate.netlibretexts.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time at a given temperature. nih.govresearchgate.net For this biphenyl system, MD simulations could explore the range of accessible torsional angles, the flexibility of the acetic acid side chain, and potential intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the methoxy oxygen. Such simulations provide a more realistic picture of the molecule's behavior in solution compared to static, gas-phase calculations. capes.gov.br

Prediction of Molecular Interactions within Theoretical Frameworks

The prediction of molecular interactions for this compound is accomplished through a variety of computational and theoretical chemistry frameworks. These methodologies allow for a detailed understanding of both intramolecular and intermolecular forces, which dictate the compound's structural conformation, crystal packing, and potential interactions with biological targets. Key theoretical approaches include Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and advanced analytical methods such as Hirshfeld surface analysis and energy framework calculations.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as a smaller gap often suggests higher chemical reactivity and significant charge transfer within the molecule. niscpr.res.in

A crucial aspect of the structure of this compound is the dihedral angle between its two phenyl rings. Due to steric hindrance between the ortho-substituents, the biphenyl core is expected to adopt a non-planar conformation. uq.edu.au Theoretical calculations for similar substituted biphenyl compounds show that this dihedral angle can vary significantly depending on the nature and position of the substituents. nih.gov For instance, in some substituted biphenyl carboxylates, this angle has been calculated to be around 5.8 degrees, while in others it is closer to 45 degrees. nih.gov DFT provides a means to calculate this angle for the title compound, which is fundamental to understanding its three-dimensional shape.

Molecular Dynamics (MD) Simulations

MD simulations are employed to predict the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations can model its conformational flexibility, particularly the rotation around the bond connecting the two phenyl rings and the orientation of the acetic acid and methoxy side chains. By simulating the molecule in different environments (e.g., in a vacuum, in solution), it is possible to understand how intermolecular interactions with solvent molecules influence its structure and behavior. researchgate.net The development of a specific molecular force field, often facilitated by tools like the Automated Topology Builder (ATB), is a prerequisite for accurate MD simulations. uq.edu.aumdpi.com

Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netnih.gov This method maps properties onto a unique molecular surface, with different colors indicating the nature and strength of intermolecular contacts.

For carboxylic acids like this compound, the most significant interactions predicted are strong O-H···O hydrogen bonds. These typically lead to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids. researchgate.netnih.govresearchgate.net Hirshfeld analysis would visualize these as prominent red regions on the surface map. researchgate.netnih.gov

Other predicted interactions include:

C-H···O Hydrogen Bonds: Weaker interactions involving the hydrogen atoms of the phenyl rings or methylene group and the oxygen atoms of the carboxyl or methoxy groups. researchgate.net

π-π Stacking: Offset or face-to-face interactions between the aromatic phenyl rings of adjacent molecules. The biphenyl system provides an extended π-system conducive to such interactions. researchgate.net

C-H···π Interactions: Interactions where a C-H bond points towards the electron cloud of a phenyl ring. nih.gov

Energy framework calculations complement Hirshfeld analysis by computing the interaction energies between molecules in the crystal, visualizing them as a network of cylinders. The thickness of the cylinders is proportional to the strength of the interaction, providing a clear picture of the crystal's packing architecture. researchgate.net

The tables below summarize the types of predicted interactions and representative geometric data derived from computational and crystallographic studies of analogous compounds.

Table 1: Predicted Intermolecular Interactions for this compound

Interaction TypeDescriptionExpected Significance
O-H···O Hydrogen BondInteraction between the hydroxyl group of the carboxylic acid and a carbonyl oxygen of an adjacent molecule, typically forming a dimeric ring motif (R²₂(8)). researchgate.netnih.govresearchgate.netDominant, primary driver of crystal packing.
π-π StackingInteraction between the aromatic rings of neighboring biphenyl systems. Can be offset or parallel-displaced. researchgate.netSignificant, contributes to stabilizing the crystal lattice.
C-H···O Hydrogen BondWeaker interaction between aromatic or aliphatic C-H donors and oxygen acceptors (carbonyl or methoxy). researchgate.netModerate, contributes to the overall supramolecular framework.
C-H···π InteractionInteraction of a C-H bond with the π-electron cloud of a phenyl ring. nih.govModerate, further stabilizes the packing of aromatic moieties.

Table 2: Representative Computational and Crystallographic Parameters from Analogous Biphenyl Derivatives

ParameterDescriptionRepresentative Value RangeReference
Biphenyl Dihedral AngleThe torsion angle between the two phenyl rings.5° - 50° nih.govnih.gov
O-H···O Bond DistanceThe distance between the donor oxygen and acceptor oxygen in a hydrogen bond.2.6 - 2.7 Å researchgate.net
π-π Intercentroid DistanceThe distance between the centroids of two interacting aromatic rings.3.6 - 3.8 Å researchgate.net
Carboxyl Group Torsion AngleThe angle of the carboxylic acid group plane relative to its attached phenyl ring.~75° - 80° researchgate.netresearchgate.net

Biological Activity Research: Mechanistic and Target Based Studies of Biphenylacetic Acids

Molecular Interaction Studies with Biological Targets

There is no specific information available in the reviewed literature detailing the modulation or inhibition of enzymes by 2-biphenyl-(2'-methoxy)acetic acid . While the broader class of biphenylacetic acids has been investigated for effects on enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway, specific inhibitory concentrations (IC₅₀) or mechanisms for this compound have not been reported. nih.govnih.gov For context, other biphenylacetic acid derivatives have shown inhibitory activity against mPGES-1, suggesting a potential area for future investigation for this specific compound. nih.gov

No studies detailing the binding of This compound to specific biological receptors or the subsequent activation or inhibition of signaling pathways were identified. Research on related phenylacetic acid derivatives has explored interactions with receptors such as peroxisome proliferator-activated receptors (PPARs), but this has not been extended to this compound. nih.gov

Affinity-based protein profiling is a powerful chemoproteomic technique used to identify the cellular targets of small molecules. magtechjournal.comnih.gov However, there is no evidence in the scientific literature of this technique being applied to This compound to identify its specific protein binding partners. This method relies on creating a chemical probe from the molecule of interest to "fish" for its targets within a complex biological sample. magtechjournal.comresearchgate.net Without such studies, the direct molecular targets of this compound in a cellular context remain unknown.

Cellular Level Investigations

Specific studies on the effects of This compound at the cellular level, such as its impact on cell growth or the induction of programmed cell death (apoptosis), have not been published.

There is a lack of published research on the effects of This compound on cell growth modulation or suppression in any research model. While some biphenyl (B1667301) compounds have demonstrated antiproliferative activity against cancer cell lines like MCF-7, no such data is available for this specific molecule. nih.govajgreenchem.com Studies on the related but distinct compound, methoxyacetic acid, have shown it can inhibit the growth of prostate cancer cells. nih.gov

No research has been found that investigates the ability of This compound to induce apoptosis or elucidates the potential pathways involved. Apoptosis is a critical process of programmed cell death that can be triggered by various stimuli, involving cascades of signaling proteins. nih.govbdbiosciences.com Phenylacetamide derivatives, another related class of compounds, have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, but similar investigations for this compound are absent from the literature. nih.gov

Cell Cycle Regulatory Pathway Research

While direct research on the cell cycle regulatory effects of this compound is not extensively detailed in available literature, the broader class of biphenyl derivatives has been noted for its activity in the fields of cell differentiation and proliferation. researchgate.net Some biphenyl compounds have been investigated for their anti-proliferative and antitumor activities, which are inherently linked to the cell cycle. rsc.org For instance, research on other complex molecules, such as betulinic acid, demonstrates how natural compounds can arrest the cell cycle at specific phases, like the G2/M phase, to inhibit the proliferation of cancer cells. nih.gov The cell cycle is a highly regulated process involving checkpoints that assess metabolic status and the availability of building blocks for proteins, nucleic acids, and membranes before proceeding to the next phase. nih.gov The mechanism for many anti-proliferative agents involves interfering with this process. For example, some biphenyl benzamide (B126) derivatives have been shown to inhibit the FtsZ (filamenting temperature-sensitive mutant Z) protein, which is crucial for cell division in bacteria, a process analogous to cytokinesis in the eukaryotic cell cycle. rsc.org This suggests that biphenyl structures have the potential to interact with key proteins that regulate cellular division.

Mechanistic Studies of Antimicrobial Effects of Biphenyl Derivatives

Biphenyl derivatives are recognized for possessing a wide spectrum of biological activities, including significant antimicrobial effects against various pathogens. rsc.orgtsijournals.com The urgency for developing new antibacterial agents stems from the escalating prevalence of antibiotic-resistant bacteria, which poses a serious global public health threat. nih.gov Research into biphenyl derivatives aims to uncover novel structures and mechanisms of action that differ from currently used antibiotics. nih.govnih.gov

The primary mechanism by which many clinically effective antibacterial drugs operate is through the inhibition of essential cellular processes such as cell-wall biosynthesis, protein synthesis, or the function of enzymes involved in bacterial DNA replication. nih.gov Biphenyl derivatives appear to exert their antibacterial effects through similar interruptions of fundamental bacterial functions.

Studies on various synthesized biphenyl compounds have demonstrated potent inhibitory activities against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govnih.gov For example, certain polyhydric biphenyl derivatives have shown significant bacteriostatic effects. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy. nih.gov Research has identified several biphenyl derivatives with low MIC values against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. nih.gov

A study on copper and zinc complexes of bis(biphenyl acetate) bipyridine revealed that these compounds act as bactericidal agents, possibly by disrupting the bacterial membrane and interacting with bacterial DNA. nih.gov After binding to bacterial DNA, these complexes can interfere with critical cellular functions like replication and translation, ultimately leading to bacterial cell death. nih.gov Furthermore, these derivatives have shown the ability to inhibit and eradicate bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov Biofilms form in stages, beginning with attachment to a surface and culminating in a mature, protected colony. nih.gov The biphenyl acetate (B1210297) complexes were found to prevent the initial adhesion of bacterial cells, thus inhibiting biofilm formation in a concentration-dependent manner. nih.gov

Table 1: Examples of Biphenyl Derivatives with Potent Antibacterial Activity nih.gov

Compound Name Target Bacteria MIC (μg/mL)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol Methicillin-resistant Staphylococcus aureus 3.13
5-(9H-Carbazol-2-yl)benzene-1,2,3-triol Methicillin-resistant Staphylococcus aureus 3.13
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol Multidrug-resistant Enterococcus faecalis 6.25

This table is for illustrative purposes based on published data for biphenyl derivatives, not specifically this compound.

The antimicrobial action of biphenyl derivatives is rooted in their interaction with key bacterial cellular components. It is hypothesized that the bacteriostatic mechanism of these compounds involves interaction with essential bacterial proteins. nih.gov

A primary target appears to be the bacterial cell membrane. Research has shown that certain biphenyl-containing complexes can cause significant damage to the bacterial cell membrane, leading to increased permeability. nih.gov This disruption of the membrane's integrity facilitates the entry of the antibacterial agent into the cell and causes the leakage of intracellular contents, as evidenced by an increase in the absorbance of materials at 260 nm (A260), which indicates the release of nucleic acids. nih.gov Scanning electron microscopy has visually confirmed this, showing drastic morphological changes, such as shrinking and cell wall damage, in E. coli cells treated with these complexes. nih.gov

Beyond the cell membrane, bacterial DNA is another critical target. Studies using UV-Vis spectrophotometry and agarose (B213101) gel electrophoresis have demonstrated that biphenyl acetate complexes can bind to bacterial DNA. nih.gov This interaction is believed to cause condensation of the DNA, interfering with replication, transcription, and translation, which are vital for the bacterium's survival and proliferation. nih.gov

Furthermore, some biphenyl derivatives, such as 4-Biphenylacetic acid, have been found to induce a functional blockade of γ-aminobutyric acid (GABA) receptors when they interact with quinolone antibacterial agents. chemicalbook.comsigmaaldrich.com While this is an indirect effect, it highlights the diverse ways biphenyl structures can interfere with bacterial physiology. The high affinity of some antimicrobial peptides for intracellular components, which become accessible after membrane disruption, suggests that once the cell's outer defenses are breached, internal targets are also susceptible to binding, contributing to cell death. nih.gov

Elucidation of Auxin-like Properties and Plant Physiological Responses in Research Models

In the realm of plant biology, certain biphenylacetic acids exhibit properties similar to auxins, a class of plant hormones that are potent regulators of plant development. nih.gov The naturally occurring auxin, indole-3-acetic acid (IAA), and various synthetic auxins are crucial for numerous growth processes. nih.gov Phenylacetic acid (PAA) is a naturally occurring auxin-like compound, and derivatives of it are studied for their effects on plant physiology. nih.gov

While specific studies on the auxin-like properties of this compound are not prominent, the foundational structure of biphenylacetic acid places it within a group of compounds with potential plant growth-regulating activities. Synthetic auxins are widely used in research and agriculture due to their stability compared to natural IAA. nih.gov These compounds can elicit a range of physiological responses in plants.

Exposure of plants to chemical agents, including those with hormonal activity, can induce various physiological and biochemical effects. nih.gov These responses often involve changes in photosynthesis, the production of reactive oxygen species (ROS), and the activation of antioxidant defense systems. nih.gov Plants under stress, whether from herbicides or other chemical stimuli, may show increased production of malondialdehyde (MDA), an indicator of lipid peroxidation, and proline, an osmoprotectant. nih.gov They also enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD) to mitigate oxidative damage. nih.govnih.gov

Phytohormone signaling pathways, including those for auxin, are deeply involved in regulating plant metabolic responses and acclimation to stress. nih.govfrontiersin.org The application of an auxin-like compound can therefore trigger a complex cascade of events, influencing gene expression related to growth, development, and defense. For example, auxin signaling is known to interact with other hormone pathways, such as those for jasmonic acid and salicylic (B10762653) acid, which are critical for plant defense responses. nih.gov The study of how auxin analogs affect intracellular processes, like the trafficking of proteins essential for auxin transport (e.g., PIN proteins), is a key area of research to understand their mode of action. nih.gov

Advanced Research on Derivatives and Analogues of 2 Biphenyl 2 Methoxy Acetic Acid

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Biphenylacetic Acids

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the process of drug design and development. These investigations systematically alter the chemical structure of a lead compound to understand how specific molecular features influence its biological activity and physicochemical properties. For the class of biphenylacetic acids, SAR studies have been crucial in optimizing their therapeutic potential.

4-Biphenylacetic acid, an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenbufen, serves as a key example. chemicalbook.comsigmaaldrich.com It is used topically to alleviate muscle inflammation and arthritis. chemicalbook.com Research has shown that it inhibits the synthesis of prostaglandin (B15479496) E2 and can reduce inflammation in animal models. caymanchem.com The anti-inflammatory properties of this compound underscore the therapeutic potential of the biphenylacetic acid core.

In the broader context of biphenyl (B1667301) derivatives, SAR studies have been extensive. For instance, in a series of biphenylsulfonamide derivatives of (S)-2-(biphenyl-4-sulfonylamino)-3-methylbutyric acid, substituting the biphenyl ring at the 4'-position with bromine was found to significantly enhance in vitro activity against matrix metalloproteinases (MMPs) and improve pharmacokinetic profiles. nih.gov However, modifying the lipophilicity at the alpha-position of the amino acid generally maintained potency against specific MMPs but led to a decrease in oral systemic availability. nih.gov This highlights the delicate balance between molecular structure, target inhibition, and pharmacokinetic properties.

Further studies on biphenyl and biphenyl ether-based inhibitors targeting sulfatases revealed that the introduction of a relatively large, lipophilic trichloroethylsulfamate group on one of the phenyl rings resulted in superior inhibitors compared to those designed with polar groups intended to mimic the endogenous substrate. nih.gov This counterintuitive finding emphasizes the empirical nature of SAR and the importance of exploring a wide range of chemical diversity.

Computational modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies on biphenyl-type inhibitors of the mitotic kinesin Eg5 have also provided insights. These studies helped generate pharmacophore models that identify the key chemical features required for potent inhibition, such as hydrogen-bond acceptors and hydrophobic groups, offering a path to develop new and improved compounds. nih.gov

Table 1: Summary of SAR/SPR Findings for Biphenylacetic Acid Derivatives and Related Compounds
Compound ClassStructural ModificationObserved Effect on Activity/PropertyTargetReference
BiphenylsulfonamidesBromine substitution at the 4'-position of the biphenyl ringSignificantly improved in vitro activity and pharmacokineticsMatrix Metalloproteinases (MMPs) nih.gov
BiphenylsulfonamidesVariation of lipophilicity at the alpha-positionMaintained potency against MMP-2, -3, and -13 but decreased oral availabilityMatrix Metalloproteinases (MMPs) nih.gov
Biphenyl and Biphenyl Ether SulfamatesIntroduction of a lipophilic trichloroethylsulfamate groupSuperior inhibition compared to analogues with polar groupsSulfatases nih.gov
Biphenyl-type InhibitorsPharmacophore modeling (DDRRH.6)Identified key features for inhibition (R² = 0.81, Q² = 0.64)Mitotic Kinesin Eg5 nih.gov
4-Biphenylacetic acidCore structureInhibits prostaglandin E2 synthesis (IC50 = 3.2 µM)Prostaglandin Synthesis caymanchem.com

Synthesis and Application of Isotopic Labeled Analogues for Mechanistic Probes (e.g., Deuterated, 13C-labeled compounds)

Isotopically labeled compounds are invaluable tools in chemical and biological research, providing a means to trace the metabolic fate of molecules and elucidate reaction mechanisms without significantly altering the chemical properties of the compound of interest. scripps.edu The substitution of an atom with its isotope, such as hydrogen with deuterium (B1214612) (²H or D) or carbon-12 with carbon-13 (¹³C), allows for the differentiation and tracking of molecules through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scripps.edu

In mechanistic studies, isotopic labeling can help distinguish between proposed reaction pathways. wikipedia.org For example, in the Wolff rearrangement, ¹³C labeling has been used to determine whether the reaction proceeds through a concerted or a stepwise mechanism by tracking the position of the labeled carbon in the final product. wikipedia.org Scrambling of the isotopic label provides definitive evidence for a stepwise pathway involving a symmetric oxirene (B85696) intermediate. wikipedia.org

This approach is broadly applicable to understanding complex enzymatic reactions. For instance, isotopic labeling experiments are crucial for studying the intricate cyclization cascades catalyzed by terpene synthases. nih.gov By incubating recombinant enzymes with isotopically labeled substrates, researchers can gain detailed insights into reaction mechanisms, including carbocation rearrangements and deprotonation-reprotonation sequences. nih.govresearchgate.net

While specific examples of isotopically labeled 2-biphenyl-(2'-methoxy)acetic acid for mechanistic probes are not prevalent in the reviewed literature, the principles are directly transferable. Synthesizing deuterated or ¹³C-labeled analogues of this compound could be used to:

  • Study Metabolic Pathways: Investigate how the compound is metabolized in biological systems by tracking the labeled fragments.
  • Elucidate Reaction Mechanisms: Determine the mechanism of action at a molecular target by observing kinetic isotope effects or by identifying bond-breaking and bond-forming steps.
  • Quantify Biological Samples: Use stable isotope-labeled analogues as internal standards in mass spectrometry-based assays for accurate quantification in complex biological matrices. scripps.edu
  • The synthesis of these labeled compounds often requires careful planning to introduce the isotope at a specific position in the molecule. This can involve using labeled starting materials or developing synthetic routes that allow for the late-stage introduction of the isotope.

    Design and Synthesis of Novel Biphenyl-Based Scaffolds for Targeted Research

    The biphenyl scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for the spatial arrangement of functional groups. nih.gov Its ability to be readily modified through modern synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction, makes it an attractive starting point for the design and synthesis of novel compounds for targeted research. nih.gov

    Researchers have developed biphenyl-based scaffolds for a variety of therapeutic targets. A notable approach involves the creation of compound libraries where the substitution patterns on the biphenyl core are systematically varied to explore a wide range of chemical space. nih.gov This allows for the display of three or four diverse functional groups in different spatial orientations, which can be screened for activity against various biological targets. nih.gov

    Specific examples of targeted biphenyl-based scaffold design include:

  • Sulfatase Inhibitors: Based on molecular modeling, biphenyl and biphenyl ether scaffolds have been judiciously substituted with sulfamate, carboxylate, and other polar groups to create inhibitors of sulfatase-2, a potential target in cancer therapy. nih.govresearchgate.netrsc.org
  • PD-1/PD-L1 Inhibitors: Two series of o-(biphenyl-3-ylmethoxy)nitrophenyl compounds were designed as small-molecule inhibitors of the programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) interaction, an important target in cancer immunotherapy. acs.org One of the lead compounds from this series demonstrated potent in vivo anticancer efficacy. acs.org
  • Keap1-Nrf2 PPI Inhibitors: To target the Keap1-Nrf2 protein-protein interaction (PPI) for the treatment of chronic inflammatory diseases, a series of 1,4-bis(arylsulfonamido)benzene and naphthalene-N,N'-diacetic acids were synthesized. nih.gov Introducing diverse substituents onto the core scaffold led to the discovery of potent inhibitors. nih.gov
  • The synthesis of these novel scaffolds often employs efficient and modular strategies. Microwave-assisted Suzuki-Miyaura cross-coupling is a frequently used method for constructing the biphenyl core, while other reactions like SNAr are used to introduce further diversity. nih.gov

    Table 2: Examples of Novel Biphenyl-Based Scaffolds and Their Applications
    Biphenyl Scaffold TypeSynthetic StrategyTargeted Application/Biological TargetReference
    Substituted Biphenyl LibrariesCombination of solution and solid-phase chemistriesGeneral screening for diverse biological targets nih.gov
    Biphenyl and Biphenyl Ether SulfamatesMicrowave-assisted Suzuki-Miyaura cross-coupling, SNAr reactionsInhibition of Sulfatase-2 for potential anticancer agents nih.gov
    o-(Biphenyl-3-ylmethoxy)nitrophenyl DerivativesMulti-step organic synthesisInhibition of the PD-1/PD-L1 interaction for cancer immunotherapy acs.org
    1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acidsMulti-step organic synthesisInhibition of the Keap1-Nrf2 protein-protein interaction nih.gov

    Emerging Research Frontiers and Future Directions for 2 Biphenyl 2 Methoxy Acetic Acid

    Integration with Advanced Materials Science Research

    The unique combination of a rigid biphenyl (B1667301) unit and a flexible acetic acid group, along with the electronic influence of the methoxy (B1213986) group, makes 2-biphenyl-(2'-methoxy)acetic acid a promising building block for novel functional materials. The biphenyl structure is known to contribute to thermal stability and can facilitate π-π stacking interactions, which are crucial for the formation of ordered supramolecular structures and for charge transport in organic electronics. echemi.com

    The carboxylic acid function provides a versatile handle for incorporation into larger polymeric structures through esterification or amidation reactions. This could enable the development of high-performance polymers with tailored properties. For instance, incorporating this biphenyl-containing monomer into polyesters or polyamides could enhance their thermal resistance and mechanical strength. scirp.org Furthermore, the acetic acid group can be used to anchor the molecule onto surfaces or nanoparticles, opening avenues for the creation of functionalized materials with specific recognition or catalytic properties.

    The methoxy group can influence the solubility and processing characteristics of resulting materials, as well as modulate the electronic properties of the biphenyl system. This could be particularly relevant in the design of organic light-emitting diodes (OLEDs) or other organic electronic devices where fine-tuning of energy levels is critical. ajgreenchem.com

    Table 1: Potential Applications in Advanced Materials Science

    Material TypePotential Role of this compoundDesired Properties
    High-Performance PolymersMonomer unitEnhanced thermal stability, mechanical strength, specific optical properties
    Functionalized SurfacesAnchoring group via the carboxylic acidModified surface energy, biocompatibility, or catalytic activity
    Organic ElectronicsComponent in active layersCharge transport, luminescence, tailored electronic properties
    Metal-Organic Frameworks (MOFs)Organic linkerPorosity, selective guest binding, catalysis

    Applications in Green Chemistry and Sustainable Synthesis Methodologies

    The principles of green chemistry emphasize the development of chemical processes that are environmentally benign. The synthesis of biphenyl carboxylic acids, including this compound, is an area where green chemistry approaches can have a significant impact. acs.org Traditional methods for creating the biphenyl linkage often involve harsh reagents and produce significant waste.

    A prominent green alternative is the Suzuki-Miyaura cross-coupling reaction, which can be performed in aqueous media using a palladium catalyst. researchgate.netnih.gov This method offers high efficiency and a broad substrate scope, making it a sustainable route to a wide range of biphenyl derivatives. ajgreenchem.comnih.gov The synthesis of this compound could be envisioned via the Suzuki coupling of a suitable bromophenylacetic acid derivative with a methoxyphenylboronic acid, or vice versa, in water as the solvent. researchgate.netnih.gov The use of water as a solvent and the potential for catalyst recycling are key advantages of this approach. researchgate.net

    Further research could focus on developing even more sustainable catalytic systems for the synthesis of this compound, for example, by using more abundant and less toxic metals than palladium or by employing catalyst systems that operate at lower temperatures and with higher turnover numbers. researchgate.net

    Table 2: Comparison of Synthetic Methodologies for Biphenyl Carboxylic Acids

    MethodTypical ConditionsGreen Chemistry Aspects
    Traditional Coupling (e.g., Ullmann)High temperatures, copper catalyst, stoichiometric reagentsOften energy-intensive and produces significant metal waste.
    Suzuki-Miyaura CouplingPalladium catalyst, base, often in organic solventsMilder conditions, higher yields, but may still use organic solvents.
    Green Suzuki-Miyaura CouplingPalladium catalyst, base, in aqueous mediaUse of a green solvent (water), potential for catalyst recycling, reduced waste. researchgate.netnih.gov

    Bio-Inspired Chemical Transformations and Biomimetic Studies

    Nature provides a rich source of inspiration for the design of novel catalysts that can perform chemical transformations with high efficiency and selectivity under mild conditions. nih.govacs.org The field of biomimetic catalysis seeks to replicate the function of enzymes using synthetic molecules. nih.govuni-bielefeld.de The structure of this compound contains elements that could be relevant in the design of bio-inspired catalysts.

    The biphenyl scaffold can act as a rigid platform for the precise positioning of catalytic groups, mimicking the way enzymes use their protein structure to create a specific active site. The methoxy group, with its potential to act as a hydrogen bond acceptor or to influence the electronic environment of a metal center, could also play a role in catalysis. acs.org

    For example, metal complexes incorporating ligands derived from this compound could be designed to mimic the active sites of metalloenzymes involved in oxidation reactions. iupac.orgnih.govosti.gov The carboxylic acid group could serve as a binding site for a metal ion, while the biphenyl and methoxy groups could help to create a specific microenvironment around the metal center that promotes a particular reaction, such as the selective oxidation of substrates.

    While direct research in this area is currently lacking for this specific compound, the broader field of bio-inspired catalysis with structurally related molecules suggests that this is a promising avenue for future investigation. organic-chemistry.orgrsc.org

    Q & A

    Q. Q1. What are the common synthetic routes for 2-biphenyl-(2'-methoxy)acetic acid, and how do reaction conditions influence yield?

    Answer: The synthesis typically involves biphenyl coupling and methoxy-acetic acid moiety introduction. Key steps include:

    Suzuki-Miyaura coupling for biphenyl formation, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

    Esterification of the acetic acid group, followed by selective demethylation to introduce the methoxy group .

    Acid hydrolysis to yield the final product.

    Critical Factors:

    • Catalyst loading (0.5–5 mol% Pd) and solvent polarity (THF vs. DMF) significantly affect coupling efficiency .
    • Temperature control during hydrolysis (60–80°C) minimizes side reactions like decarboxylation .

    Q. Q2. How is this compound characterized, and what spectroscopic techniques are most reliable?

    Answer: Key characterization methods include:

    • NMR Spectroscopy :
      • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; biphenyl protons show splitting patterns between δ 7.2–7.6 ppm .
      • ¹³C NMR : Carboxylic acid carbon appears at δ 170–175 ppm .
    • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) .
    • X-ray Crystallography : Resolves biphenyl planarity and methoxy group orientation (e.g., dihedral angle ~15° between rings) .

    Validation Tip: Cross-reference NMR data with computational tools (e.g., ChemDraw) to confirm assignments .

    Advanced Research Questions

    Q. Q3. How can contradictory spectral data for this compound derivatives be resolved?

    Answer: Contradictions often arise from:

    • Tautomerism : Methoxy group rotation or carboxylic acid protonation states alter NMR splitting patterns. Use variable-temperature NMR to assess dynamic effects .
    • Crystallographic vs. Solution Data : X-ray structures may show planar biphenyls, while solution NMR indicates slight twisting due to solvent interactions .
    • Impurity Peaks : HPLC-MS (≥95% purity) helps identify byproducts like decarboxylated analogs .

    Case Study: A 2025 study resolved δ 7.4 ppm doublet discrepancies by correlating NOESY data with DFT calculations, confirming steric hindrance effects .

    Q. Q4. What strategies optimize the biological activity of this compound in antimicrobial assays?

    Answer:

    • Structural Modifications :
      • Introduce electron-withdrawing groups (e.g., -F) at the 4'-position to enhance membrane penetration .
      • Replace methoxy with hydroxyl groups to improve solubility (logP reduction from 2.8 to 1.5) .
    • Assay Design :
      • Use Staphylococcus aureus (Gram+) and E. coli (Gram-) for broad-spectrum testing .
      • Include positive controls (e.g., ciprofloxacin) and measure MIC values in triplicate to ensure reproducibility .

    Q. Q5. How do computational methods aid in predicting the reactivity of this compound?

    Answer:

    • DFT Calculations : Predict electrophilic sites (e.g., carboxylic acid α-carbon) for nucleophilic attack (Mulliken charges: −0.35 e) .
    • Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) to rationalize anti-inflammatory activity; docking scores correlate with IC₅₀ values (R² = 0.89) .
    • MD Simulations : Assess stability in lipid bilayers; methoxy groups enhance residence time (~150 ns vs. 80 ns for non-methoxy analogs) .

    Software Tools: Gaussian 16 (DFT), AutoDock Vina (docking), GROMACS (MD) .

    Q. Q6. What mechanistic insights explain the compound’s role in peptide synthesis as a protecting group?

    Answer: The acetic acid moiety acts as a carboxylic acid protector via:

    Fmoc Strategy : Methoxy groups stabilize the intermediate during solid-phase synthesis, reducing racemization .

    Cleavage Conditions : TFA (95%) selectively removes the protecting group without disrupting biphenyl integrity .

    Key Evidence: MALDI-TOF MS confirmed 98% purity of protected dipeptides synthesized using this approach .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.